methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
CAS No.:
Cat. No.: VC14966324
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23N3O4S |
|---|---|
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | methyl 2-[3-(4-methoxyindol-1-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
| Standard InChI | InChI=1S/C20H23N3O4S/c1-12(2)18-17(19(25)27-4)22-20(28-18)21-16(24)9-11-23-10-8-13-14(23)6-5-7-15(13)26-3/h5-8,10,12H,9,11H2,1-4H3,(H,21,22,24) |
| Standard InChI Key | LAFSCCGDESCOBH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3OC)C(=O)OC |
Introduction
Molecular Description
The compound contains several functional groups:
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A thiazole ring, which is known for its bioactivity in many pharmaceutical agents.
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An indole moiety substituted with a methoxy group at the 4-position, which is often associated with biological activity due to its role in natural products like tryptophan derivatives.
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A carboxylate ester group and an amide linkage, both of which are common in drug-like molecules to enhance solubility and binding affinity.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNOS |
| Functional Groups | Thiazole, indole, methoxy, ester, amide |
| Potential Bioactivity | Likely to interact with biological targets due to aromaticity and hydrogen bonding capabilities |
General Synthetic Approach
The synthesis of this compound likely involves multi-step reactions to assemble the complex molecular structure:
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Thiazole Core Formation: The thiazole ring can be synthesized via cyclization reactions involving thiourea and α-haloketones.
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Indole Substitution: The methoxy-substituted indole is introduced via electrophilic substitution or coupling reactions.
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Amide Bond Formation: The amide linkage is formed by coupling the indole derivative with a carboxylic acid or acyl chloride.
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Esterification: The final step involves esterification of the carboxylic acid group to form the methyl ester.
Challenges in Synthesis
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Maintaining regioselectivity during indole substitution.
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Avoiding side reactions during thiazole ring formation.
Pharmaceutical Relevance
Compounds with thiazole and indole scaffolds are widely studied for their therapeutic properties:
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Anticancer Activity: Both thiazoles and indoles are known to inhibit enzymes involved in cancer cell proliferation.
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Antimicrobial Properties: Thiazoles often display antibacterial or antifungal activities.
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Neurological Effects: Indoles are precursors to neurotransmitters like serotonin, suggesting potential CNS activity.
Analytical Characterization
To confirm the identity and purity of the compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies functional groups and connectivity |
| Mass Spectrometry | Confirms molecular weight |
| IR Spectroscopy | Detects characteristic functional group vibrations |
| X-Ray Crystallography | Determines precise molecular geometry (if crystalline) |
Research Findings
While no direct studies on methyl 5-isopropyl-2-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate were found in the provided sources, related compounds suggest promising bioactivity:
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